

Application Notes and Protocols for the Synthesis of 6,7-Dimethylchromone

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Compound of Interest

Compound Name: 6,7-Dimethylchromone

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Abstract

This document provides a comprehensive protocol for the synthesis of **6,7-Dimethylchromone**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process commencing with the Fries rearrangement of 3,4-dimethylphenyl acetate to yield the key intermediate, 2'-hydroxy-4',5'-dimethylacetophenone. This intermediate is subsequently cyclized to the target chromone via the Kostanecki-Robinson reaction. Detailed experimental procedures, quantitative data, and visual workflows are provided to ensure reproducibility for researchers in a laboratory setting.

Introduction

Chromones are a class of oxygen-containing heterocyclic compounds that form the core structure of various natural products and pharmacologically active molecules. Their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties, make them privileged scaffolds in drug development. **6,7-Dimethylchromone** is a specific analogue whose synthesis is of interest for structure-activity relationship (SAR) studies and as a building block for more complex derivatives. The following protocol outlines a reliable and well-established synthetic route.

Overall Reaction Scheme

The synthesis of **6,7-Dimethylchromone** is achieved in two primary steps:

- Fries Rearrangement: Synthesis of 2'-hydroxy-4',5'-dimethylacetophenone from 3,4-dimethylphenyl acetate.
- Kostanecki-Robinson Reaction: Cyclization of 2'-hydroxy-4',5'-dimethylacetophenone to form **6,7-Dimethylchromone**.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of **6,7-Dimethylchromone**.

Step	Reaction	Starting Material	Product	Reagents	Typical Yield (%)	Melting Point (°C)
1	Fries Rearrangement	3,4-Dimethylphenyl acetate	2'-Hydroxy-4',5'-dimethylacetophenone	Anhydrous AlCl_3	65-75	68-70
2	Kostanecki-Robinson Reaction	2'-Hydroxy-4',5'-dimethylacetophenone	6,7-Dimethylchromone	Acetic anhydride, Anhydrous AlCl_3 , Sodium acetate	70-80	110-112

Experimental Protocols

Step 1: Synthesis of 2'-hydroxy-4',5'-dimethylacetophenone via Fries Rearrangement

This procedure describes the Lewis acid-catalyzed rearrangement of 3,4-dimethylphenyl acetate to yield the ortho-hydroxyacetophenone intermediate. The Fries rearrangement is a classic method for the synthesis of hydroxy aryl ketones.[\[1\]](#)[\[2\]](#)

Materials and Reagents:

- 3,4-Dimethylphenyl acetate

- Anhydrous Aluminium Chloride (AlCl_3)
- Nitrobenzene (solvent)
- Hydrochloric acid (5 M HCl)
- Dichloromethane (DCM)
- Anhydrous Magnesium Sulfate (MgSO_4)
- Round-bottom flask (250 mL)
- Reflux condenser with a drying tube
- Heating mantle
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a calcium chloride drying tube, add anhydrous aluminium chloride (1.2 eq).
- Add dry nitrobenzene (solvent) to the flask and cool the mixture to 0-5 °C in an ice bath.
- Slowly add 3,4-dimethylphenyl acetate (1.0 eq) to the stirred suspension over 30 minutes, ensuring the temperature remains below 10 °C.
- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
- Heat the mixture to 60-70 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

- Upon completion, cool the reaction mixture to room temperature and then carefully pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid (2.0 eq).
- Stir the resulting mixture vigorously for 30 minutes to decompose the aluminum chloride complex.
- Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
- Combine the organic layers and wash with 5 M HCl (2 x 50 mL), followed by water (2 x 50 mL), and finally with brine (1 x 50 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol/water to afford 2'-hydroxy-4',5'-dimethylacetophenone as a solid.[3]

Step 2: Synthesis of 6,7-Dimethylchromone via Kostanecki-Robinson Reaction

This protocol details the cyclization of the prepared 2'-hydroxy-4',5'-dimethylacetophenone using acetic anhydride and sodium acetate to form the final chromone product. The Kostanecki-Robinson reaction is a reliable method for forming the chromone ring system.[4][5]

Materials and Reagents:

- 2'-Hydroxy-4',5'-dimethylacetophenone (from Step 1)
- Anhydrous Sodium Acetate (NaOAc)
- Acetic Anhydride (Ac₂O)
- Dilute Hydrochloric Acid (2 M HCl)

- Ethanol
- Round-bottom flask (100 mL)
- Reflux condenser
- Heating mantle or oil bath
- Magnetic stirrer
- Büchner funnel and flask

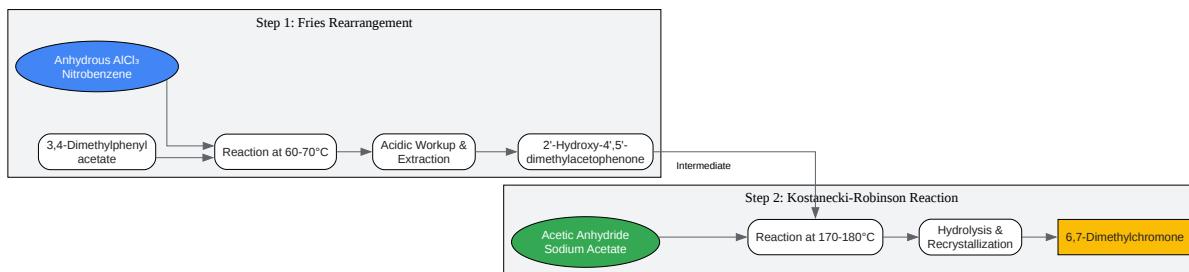
Procedure:

- Place 2'-hydroxy-4',5'-dimethylacetophenone (1.0 eq), anhydrous sodium acetate (2.5 eq), and acetic anhydride (5.0 eq) into a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
- Heat the reaction mixture to 170-180 °C in an oil bath and maintain this temperature for 8-10 hours with continuous stirring.
- Monitor the reaction by TLC until the starting material is consumed.
- Cool the mixture to room temperature and then carefully pour it into a beaker of ice-cold water (200 mL).
- Stir the mixture for 1-2 hours to allow the product to precipitate and to hydrolyze the excess acetic anhydride.
- Collect the precipitated solid by vacuum filtration using a Büchner funnel.
- Wash the solid thoroughly with water until the filtrate is neutral.
- To hydrolyze any ester intermediates, resuspend the crude solid in dilute hydrochloric acid (2 M) and heat at reflux for 1 hour.
- Cool the mixture and collect the solid product by vacuum filtration.

- Wash the product with water and then recrystallize from ethanol to yield pure **6,7-Dimethylchromone** as crystalline needles.

Mandatory Visualizations

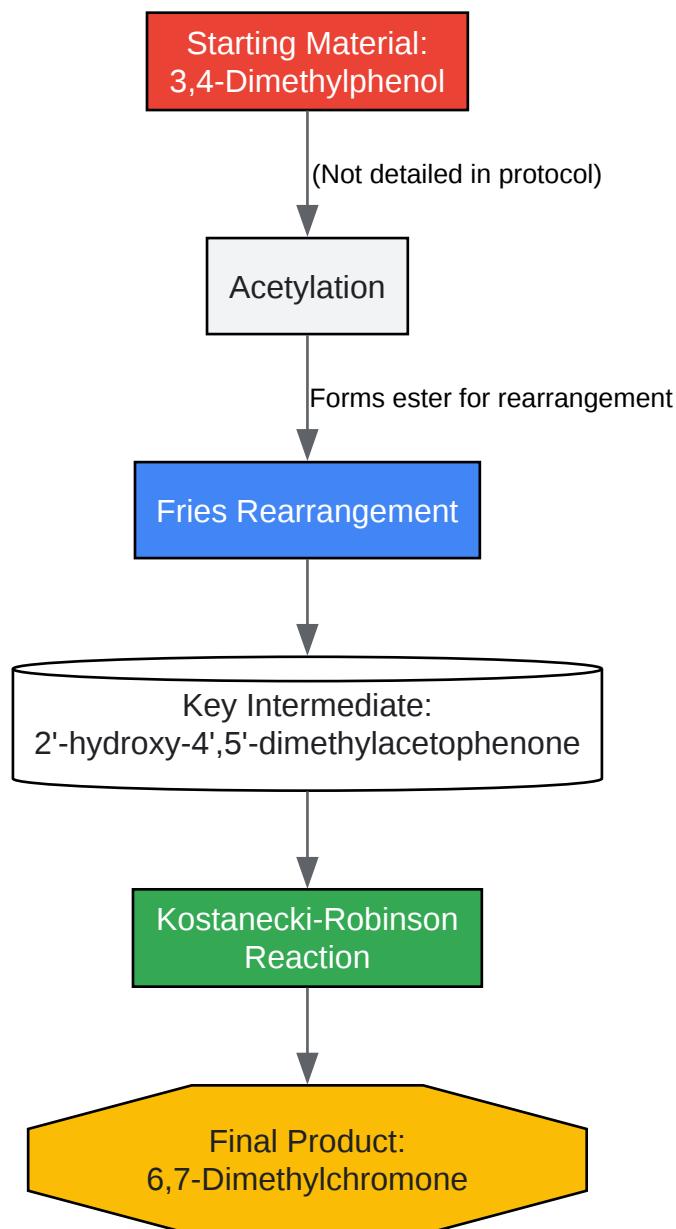
Diagram 1: Overall Synthesis Workflow



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Caption: Workflow for the two-step synthesis of **6,7-Dimethylchromone**.

Diagram 2: Logical Relationship of Key Steps



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Caption: Logical flow from precursor to the final chromone product.

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